![molecular formula C7H8 B1144086 TOLUENE, [14C] CAS No. 15644-74-3](/img/new.no-structure.jpg)

TOLUENE, [14C]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Toluene, labeled with carbon-14, is a radioactive isotope of toluene. Toluene itself is a colorless, water-insoluble liquid with a distinctive sweet smell. It is an aromatic hydrocarbon widely used as an industrial feedstock and as a solvent. The carbon-14 isotope is used in various scientific research applications, particularly in tracing and radiolabeling studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Toluene can be synthesized through several methods:

Catalytic Reforming of Petroleum Naphtha: This process involves heating and pressurizing naphtha in the presence of a catalyst, usually platinum or rhenium, to rearrange the hydrocarbons and produce toluene.

Methylation of Benzene: Benzene reacts with methanol in the presence of a catalyst to produce toluene and water.

Industrial Production Methods

Industrially, toluene is primarily produced through:

Catalytic Reforming: As mentioned, this method is widely used in the petrochemical industry.

Friedel-Crafts Alkylation: This involves the reaction of benzene with methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst, such as aluminum chloride.

Análisis De Reacciones Químicas

Types of Reactions

Toluene undergoes various chemical reactions, including:

Oxidation: Toluene can be oxidized to produce benzoic acid or benzaldehyde, depending on the oxidizing agent used.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common with toluene.

Reduction: Catalytic hydrogenation of toluene can produce methylcyclohexane.

Common Reagents and Conditions

Major Products

Oxidation: Benzoic acid, benzaldehyde.

Substitution: Ortho- and para-nitrotoluene, ortho- and para-chlorotoluene.

Aplicaciones Científicas De Investigación

Toluene labeled with carbon-14 is used in various scientific research applications:

Mecanismo De Acción

Toluene exerts its effects primarily through its interaction with the central nervous system. It is known to cause neurotoxicity by disrupting the function of neuronal membranes and myelin sheaths . The exact molecular targets and pathways include the inhibition of neurotransmitter release and the induction of oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Benzene: Another aromatic hydrocarbon, but more toxic and carcinogenic.

Xylene: Similar in structure but has two methyl groups attached to the benzene ring.

Ethylbenzene: Similar but has an ethyl group instead of a methyl group.

Uniqueness

Toluene is unique due to its balance of solvency and relatively lower toxicity compared to benzene. It is widely used in industrial applications due to its effectiveness as a solvent and its role as a precursor in chemical synthesis .

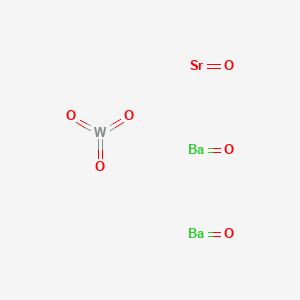

Propiedades

Número CAS |

15644-74-3 |

|---|---|

Fórmula molecular |

C7H8 |

Peso molecular |

94.16 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)